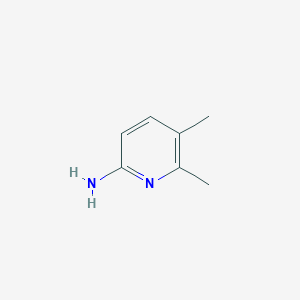

5,6-Dimethylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95996. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAOIPZZPZCFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973537 | |

| Record name | 5,6-Dimethylpyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57963-08-3 | |

| Record name | 57963-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethylpyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5,6-Dimethylpyridin-2-amine: A Key Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the privileged heterocyclic structures, aminopyridines stand out for their versatile reactivity and their prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of 5,6-dimethylpyridin-2-amine, a key building block whose structural features are instrumental in the synthesis of various therapeutic agents. This document will delve into its fundamental properties, synthesis, spectral characterization, applications in medicinal chemistry, and essential safety protocols, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Properties and Identification

This compound, also known by its synonyms 2-Amino-5,6-dimethylpyridine and 6-Amino-2,3-lutidine, is a disubstituted aminopyridine. Its unique substitution pattern influences its electronic properties and steric hindrance, which in turn dictates its reactivity and interaction with biological targets.

Chemical Identifier:

Molecular Formula:

Molecular Weight:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the drug-like qualities of its derivatives.

| Property | Value | Source(s) |

| Appearance | Light yellow low-melting solid or light-yellow to yellow powder/crystals | [4] |

| Boiling Point | 231.8 °C at 760 mmHg | [5] |

| Density | 1.039 g/cm³ | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane | [5] |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C | [5] |

Synthesis of this compound

While various industrial methods exist for the synthesis of aminopyridines, a common and adaptable laboratory-scale approach involves the amination of a corresponding halopyridine. A plausible and efficient method for the synthesis of this compound is the copper-catalyzed amination of 2-bromo-5,6-dimethylpyridine.

Reaction Scheme

Caption: Copper-catalyzed amination of 2-bromo-5,6-dimethylpyridine.

Detailed Experimental Protocol

This protocol is adapted from a general method for the copper-catalyzed amination of bromopyridine derivatives.

Materials:

-

2-Bromo-5,6-dimethylpyridine

-

Copper(I) oxide (Cu₂O)

-

Aqueous Ammonia (28% solution)

-

Potassium Carbonate (K₂CO₃)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Ethylene glycol

-

Ethyl acetate

-

Argon or Nitrogen gas

-

Schlenk tube

Procedure:

-

Under an inert atmosphere of argon, charge a Schlenk tube with Cu₂O (5 mol%), 2-bromo-5,6-dimethylpyridine (1.0 equiv), K₂CO₃ (20 mol%), and DMEDA (10 mol%).

-

Add ethylene glycol as the solvent, followed by the aqueous ammonia solution (20 equiv).

-

Seal the Schlenk tube and stir the reaction mixture at 60 °C for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (4 x volume of ethylene glycol).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Rationale for Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reagents.

-

Copper(I) oxide: A cost-effective and efficient catalyst for C-N bond formation.

-

DMEDA: Acts as a ligand to stabilize the copper catalyst and enhance its reactivity.

-

Potassium Carbonate: A mild base necessary for the catalytic cycle.

-

Ethylene Glycol: A high-boiling polar solvent suitable for this reaction temperature.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.0 - 7.5 | Doublet |

| Aromatic CH | 6.0 - 7.5 | Doublet |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

| -CH₃ (C5) | 2.1 - 2.4 | Singlet |

| -CH₃ (C6) | 2.1 - 2.4 | Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (C2) | 155 - 160 |

| Aromatic C-H | 105 - 140 |

| Aromatic C-CH₃ | 145 - 150 |

| -CH₃ | 17 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands for the primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=C and C=N Stretch | 1400 - 1600 | Aromatic ring vibrations |

| N-H Bend | 1590 - 1650 |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of antibacterial agents and kinase inhibitors.

Precursor to Nalidixic Acid Analogues

This aminopyridine is a key starting material for the synthesis of nalidixic acid and other quinolone and naphthyridinone antibacterial agents. These drugs are known to inhibit bacterial DNA gyrase, leading to bacterial cell death. The 2-amino group of this compound is essential for the cyclization reactions that form the core naphthyridine scaffold.

Role in Kinase Inhibitor Synthesis

The aminopyridine motif is a common feature in many kinase inhibitors. This compound and its derivatives have been utilized in the synthesis of inhibitors for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in certain cancers like hepatocellular carcinoma.[5][6] The amino group provides a key interaction point with the hinge region of the kinase domain.

Workflow for Kinase Inhibitor Development

Caption: Generalized workflow for developing a kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification:

-

Hazard Codes: Xi (Irritant), Xn (Harmful)[5]

-

GHS Hazard Statements:

Precautionary Measures:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Move person to fresh air.

-

If in Eyes: Rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its distinct structural and electronic properties make it an ideal starting material for the synthesis of a range of therapeutic agents, from established antibacterial drugs to novel kinase inhibitors. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is crucial for its effective application in the ongoing quest for new and improved medicines.

References

- LookChem. (n.d.). Cas 57963-08-3, 2-AMINO-5,6-DIMETHYLPYRIDINE.

- ChemWhat. (n.d.). 2-AMINO-5,6-DIMETHYLPYRIDINE CAS#: 57963-08-3.

- Aladdin Scientific. (n.d.). 2-Amino-5, 6-dimethylpyridine, min 97%, 1 gram.

- PubChem. (n.d.). 2-Amino-6-methylpyridine.

- Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.

- Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.

Sources

- 1. CAS 57963-08-3 | 2-Amino-5,6-dimethylpyridine - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of 5,6-Dimethylpyridin-2-amine

An In-depth Technical Guide to 5,6-Dimethylpyridin-2-amine

Introduction

This compound (CAS No. 57963-08-3) is a substituted pyridine derivative that serves as a crucial and versatile building block in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group and two methyl substituents on the pyridine core, makes it a valuable precursor for the construction of complex heterocyclic systems. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis, reactivity, and applications.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is registered under several synonyms, reflecting its common use in various research contexts.

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-5,6-dimethylpyridine, 6-Amino-2,3-dimethylpyridine, 6-Amino-2,3-lutidine, (5,6-dimethyl-2-pyridyl)amine[1][2]

The structure consists of a pyridine ring substituted at the 2-position with an amino group and at the 5- and 6-positions with methyl groups.

Caption: 2D structure of this compound.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its handling, storage, and application in reactions. This compound is typically supplied as a solid, though its low melting point is a key characteristic.

| Property | Value | Reference(s) |

| Appearance | Light-yellow to yellow powder or crystals; low-melting solid | [1] |

| Boiling Point | 231.8 °C at 760 mmHg | [1] |

| Melting Point | Not definitively reported; described as a "low-melting solid" | [1] |

| Density | 1.039 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane | [1] |

| Vapor Pressure | 0.0611 mmHg at 25 °C | [1] |

| Refractive Index | 1.564 | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dry place | [1] |

Predicted Spectroscopic Profile

While published spectra for this compound are not widely available, its spectroscopic characteristics can be reliably predicted based on its structure and data from close isomers. This predictive analysis is vital for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative:

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 6.0-7.5 ppm). The proton at C3 will appear as a doublet, coupled to the proton at C4. The proton at C4 will appear as a doublet, coupled to the proton at C3.

-

Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 4.0-5.5 ppm. Its chemical shift can be highly variable depending on solvent and concentration.

-

Methyl Protons (-CH₃): Two distinct singlets are expected for the non-equivalent methyl groups at C5 and C6, likely appearing in the δ 2.0-2.5 ppm range.

¹³C NMR Spectroscopy

The molecule possesses seven unique carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum:

-

Aromatic Carbons: Five signals are expected in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) will be the most downfield, followed by the other ring carbons.

-

Methyl Carbons: Two signals will appear in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

-

N-H Stretching: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Signals just below 3000 cm⁻¹ for the methyl groups and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C and C=N Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

N-H Bending: A band around 1600-1640 cm⁻¹ is expected for the scissoring vibration of the amino group.

Mass Spectrometry

In mass spectrometry (Electron Ionization), the compound is expected to show:

-

Molecular Ion (M⁺): A strong peak at m/z = 122, corresponding to the molecular weight of the compound.

-

Key Fragments: A significant fragment at m/z = 107, resulting from the loss of a methyl group ([M-15]⁺), which is a common fragmentation pathway for methylated aromatic compounds.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its two key functional moieties: the exocyclic amino group and the pyridine ring nitrogen.

The amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. It is also a key handle for forming amides, sulfonamides, and ureas, which are prevalent structures in pharmaceuticals. The pyridine nitrogen, being basic, can be protonated or coordinated to metal centers.

This compound is a known intermediate in the synthesis of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[4] Furthermore, its scaffold is used to access more complex heterocyclic systems that are evaluated as kinase inhibitors, receptor antagonists, and other biologically active agents.[5] For instance, related aminopyridine structures are central to the design of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.

Caption: Role as a synthetic building block.

Representative Synthetic Protocol: Copper-Catalyzed Amination

While several synthetic routes exist, a modern and reliable method for preparing aminopyridines involves the copper-catalyzed amination of a corresponding halopyridine. This approach offers good yields and functional group tolerance. The following is a representative protocol adapted from established methodologies.[6]

Objective: To synthesize this compound from 2-Bromo-5,6-dimethylpyridine.

Materials:

-

2-Bromo-5,6-dimethylpyridine

-

Copper(I) oxide (Cu₂O)

-

Aqueous Ammonia (28% solution)

-

Potassium Carbonate (K₂CO₃)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Ethylene glycol

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk tube and argon supply

Procedure:

-

Reaction Setup: Under an argon atmosphere, add Cu₂O (5 mol%), K₂CO₃ (20 mol%), and 2-Bromo-5,6-dimethylpyridine (1.0 equiv) to a Schlenk tube.

-

Solvent and Reagents: Add ethylene glycol as the solvent, followed by the ligand DMEDA (10 mol%).

-

Ammonia Addition: Add aqueous ammonia (20 equiv.). The use of a large excess of ammonia is crucial to drive the reaction to completion and minimize side reactions.

-

Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at 60 °C for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, extract the reaction mixture with ethyl acetate (4 x 5 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product by silica gel column chromatography to afford pure this compound.

Caption: Workflow for copper-catalyzed amination.

Safety and Handling

As a bioactive chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention.

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a foundational building block whose value is defined by its straightforward incorporation into larger, more complex molecular architectures. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective use in research and development. While some experimental data points like a precise melting point remain elusive in public literature, its characteristics can be reliably predicted, enabling its confident application in the synthesis of novel compounds with potential therapeutic value. Adherence to strict safety protocols is mandatory when handling this compound.

References

- LookChem. (n.d.). Cas 57963-08-3, 2-AMINO-5,6-DIMETHYLPYRIDINE.

- Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (22), 3235-3237.

- Hagmann, W. K., et al. (2008). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 51(18), 5796-5806.

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 57963-08-3 | 2-Amino-5,6-dimethylpyridine - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cphi-online.com [cphi-online.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 5,6-Dimethylpyridin-2-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and confirmation of 5,6-dimethylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, presenting a self-validating system of protocols for unambiguous structure determination. We will explore a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, this guide will leverage established principles and spectral data from analogous compounds to predict and interpret the expected spectroscopic data, thereby providing a robust template for the analysis of this and similar molecules.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol , belongs to the substituted aminopyridine class of compounds.[1][2] Aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The precise arrangement of substituents on the pyridine ring is critical to a compound's biological activity, making unambiguous structural confirmation an indispensable step in the research and development process. This guide will systematically walk through the analytical workflow to confirm the identity and structure of this compound.

The Analytical Workflow: A Multi-pronged Approach

The confirmation of a chemical structure is akin to solving a puzzle. Each piece of analytical data provides a unique clue, and only when all pieces are assembled does a clear picture emerge. For this compound, our strategy will rely on the synergistic use of Mass Spectrometry, Infrared Spectroscopy, and a suite of NMR experiments.

Caption: The integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Ascertaining the Molecular Formula

The first step in any structural elucidation is to confirm the molecular weight of the compound. Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for this purpose.

3.1. Predicted Mass Spectrum

Upon electron impact, the this compound molecule is expected to lose an electron to form a molecular ion (M⁺•).[3] Given the molecular formula C₇H₁₀N₂, the molecular weight is 122.17. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the "Nitrogen Rule".[4]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 122 | [M]⁺• | Molecular Ion |

| 107 | [M-CH₃]⁺ | Loss of a methyl radical |

| 95 | [M-HCN]⁺• | Loss of hydrogen cyanide from the pyridine ring |

3.2. Causality of Fragmentation

The fragmentation pattern provides structural clues. The loss of a methyl group (m/z 107) is a common fragmentation for methylated aromatic compounds. The loss of HCN (m/z 95) is characteristic of pyridine rings.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the amino group and the aromatic pyridine ring.

Table 2: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450-3300 | N-H | Asymmetric and symmetric stretching (primary amine)[5] |

| 1640-1600 | N-H | Scissoring (bending)[6] |

| 1600-1450 | C=C, C=N | Aromatic ring stretching |

| 3050-3000 | C-H | Aromatic C-H stretching |

| 2980-2850 | C-H | Aliphatic C-H stretching (methyl groups) |

| 1380-1370 | C-H | C-H bending (methyl groups) |

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region would be strong evidence for a primary amine (-NH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms in a molecule. We will employ a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons. Based on the structure of this compound, we predict the following signals:

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | 6.2-6.4 | Doublet | 1H | ~8.0 |

| H-4 | 7.1-7.3 | Doublet | 1H | ~8.0 |

| -NH₂ | 4.5-5.5 | Broad Singlet | 2H | - |

| C5-CH₃ | 2.1-2.3 | Singlet | 3H | - |

| C6-CH₃ | 2.3-2.5 | Singlet | 3H | - |

Rationale for Predictions: The chemical shifts are estimated based on data for similar compounds like 2-amino-5-methylpyridine and 2-amino-6-methylpyridine.[7][8] The two aromatic protons (H-3 and H-4) are expected to be doublets due to coupling with each other. The amino protons typically appear as a broad singlet that can exchange with D₂O.[9] The two methyl groups are in different electronic environments and should appear as distinct singlets.

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show the number of unique carbon environments. A proton-decoupled spectrum is typically acquired, where each carbon signal appears as a singlet.[10]

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158-160 |

| C-3 | 105-108 |

| C-4 | 138-140 |

| C-5 | 120-123 |

| C-6 | 145-148 |

| C5-CH₃ | 17-19 |

| C6-CH₃ | 22-24 |

Rationale for Predictions: The chemical shifts are estimated by comparison with data for substituted pyridines.[11][12][13] The carbon attached to the amino group (C-2) is expected to be the most downfield among the ring carbons. The two methyl carbons will appear in the upfield aliphatic region.

5.3. 2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity.

Caption: Logical flow of information from 1D to 2D NMR for structure confirmation.

-

COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the signals of H-3 and H-4, confirming their adjacent relationship on the pyridine ring.[14]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to.[15] We expect to see the following correlations:

-

H-3 with C-3

-

H-4 with C-4

-

C5-CH₃ protons with C5-CH₃ carbon

-

C6-CH₃ protons with C6-CH₃ carbon

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.[15] Key expected correlations include:

-

H-3 protons to C-2, C-4, and C-5

-

H-4 protons to C-2, C-3, C-5, and C-6

-

C5-CH₃ protons to C-4, C-5, and C-6

-

C6-CH₃ protons to C-5 and C-6

-

The collective data from these NMR experiments will provide an irrefutable confirmation of the structure of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described.

6.1. Protocol for ¹H and ¹³C NMR Spectroscopy [16][17]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

-

-

Spectrometer Setup:

-

Use an NMR spectrometer with a field strength of at least 300 MHz.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire the Free Induction Decay (FID) data using a standard pulse sequence.

-

Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent peak or an internal standard (TMS at 0 ppm).

-

-

¹³C NMR Acquisition: [18]

-

Tune the probe to the ¹³C frequency.

-

Use a standard single-pulse experiment with proton broadband decoupling.

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

-

Acquire the FID and process the data similarly to the ¹H spectrum.

-

6.2. Protocol for 2D NMR (COSY, HSQC, HMBC) [19][20]

-

General Setup:

-

Use the same sample prepared for 1D NMR.

-

Load the appropriate parameter set for the desired 2D experiment (e.g., COSY, HSQC, HMBC) on the spectrometer.

-

-

Acquisition Parameters:

-

Set the spectral widths in both dimensions (F1 and F2) to encompass all expected signals.

-

For HSQC and HMBC, the F2 dimension corresponds to ¹H and the F1 dimension to ¹³C.

-

Set the number of scans (NS) and the number of increments in the indirect dimension (TD F1) to achieve adequate signal-to-noise and resolution. HMBC typically requires more scans than HSQC due to weaker long-range couplings.

-

-

Data Processing:

-

Apply a 2D Fourier transform to the acquired data.

-

Phase the spectrum in both dimensions.

-

Calibrate the chemical shift axes using the 1D spectra as a reference.

-

6.3. Protocol for Infrared (IR) Spectroscopy (Thin Solid Film Method) [21][22]

-

Sample Preparation:

-

Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride).

-

Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.

-

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

If the peaks are too intense, clean the plate and prepare a more dilute solution. If the peaks are too weak, add another drop of the solution to the plate and re-measure.

-

-

Data Analysis:

-

Label the significant absorption peaks in the spectrum.

-

6.4. Protocol for Electron Impact Mass Spectrometry (EI-MS) [3][23]

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze the major fragment ions to gain structural information.

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By integrating data from Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments, an unambiguous structural confirmation can be achieved. This guide provides not only the predicted spectral data and their interpretation but also the detailed, field-proven protocols necessary for researchers to confidently apply these techniques in their own laboratories. The principles and workflow outlined herein serve as a robust template for the characterization of novel substituted pyridines and other heterocyclic compounds, which are of paramount importance in the field of drug discovery and development.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment.

- Journal of Chemical Education. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

- Scribd. (n.d.). Advanced 2D NMR Techniques Guide.

- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

- Scribd. (n.d.). 13C NMR Estimation Protocol.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- University of Arizona. (n.d.). Complex NMR experiments: 2D, selective, etc..

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Wikipedia. (n.d.). Mass spectrometry.

- University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400.

- LCGC International. (2012, June 1). Introduction to Electron Impact Ionization for GC–MS.

- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- De Gruyter. (2012). Basic 1H- and 13C-NMR Spectroscopy.

- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.

- YouTube. (2013, March 27). Assigning a 1H NMR spectrum.

- YouTube. (2020, June 24). 1H NMR: Solving Spectra: Techniques.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.

- Study Mind. (n.d.). Atomic Structure - Mass Spectrometry (A-Level Chemistry).

- Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial.

- American Chemical Society. (2025, December 9). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N. Journal of the American Chemical Society.

- ChemWhat. (n.d.). 2-AMINO-5,6-DIMETHYLPYRIDINE CAS#: 57963-08-3.

- International Journal of Engineering Research and Applications. (2014). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.

- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules.

- ResearchGate. (n.d.). FTIR spectrum of 1-amino-2,6-dimethylpiperidine.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- PubChem. (n.d.). 2-Amino-6-methylpyridine.

- TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- ResearchGate. (n.d.). Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6.

- NIST. (n.d.). 2-Pyridinamine, 6-methyl-.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 57963-08-3 | 2-Amino-5,6-dimethylpyridine - Synblock [synblock.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]

- 8. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 11. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]

- 13. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR [m.chemicalbook.com]

- 14. emerypharma.com [emerypharma.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. books.rsc.org [books.rsc.org]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. ulethbridge.ca [ulethbridge.ca]

- 20. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Mass spectrometry - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of 5,6-Dimethylpyridin-2-amine in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a thorough understanding of the solubility of 5,6-Dimethylpyridin-2-amine. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide furnishes a robust framework for its determination and prediction. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for accurate measurement, and offer predicted solubility profiles based on the behavior of analogous structures.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] As a derivative of 2-aminopyridine, it serves as a crucial building block in the synthesis of novel compounds with potential therapeutic applications, including in the development of kinase inhibitors for cancer therapy.[2][3] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various stages of research and development, from synthetic workup and purification to formulation and biological screening.[4] A comprehensive understanding of its solubility profile enables process optimization, ensures reproducibility, and is fundamental to the rational design of new chemical entities.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first consider its key physicochemical properties. These characteristics provide the basis for predicting its interactions with various organic solvents.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₀N₂ | [5] |

| Molecular Weight | 122.17 g/mol | [5] |

| Appearance | Light-yellow to yellow powder or crystals | [6] |

| IUPAC Name | This compound | [6] |

| Predicted Solubility | Soluble in Chloroform and Dichloromethane | [6] |

| Storage Temperature | Refrigerator | [6] |

The structure of this compound, featuring a polar aminopyridine core and nonpolar methyl groups, suggests a nuanced solubility profile. The amino group and the nitrogen atom in the pyridine ring can participate in hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the aromatic ring and the methyl groups contribute to its lipophilicity, suggesting solubility in nonpolar and moderately polar aprotic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the following interactions are key:

-

Hydrogen Bonding: The primary amine group (-NH₂) and the pyridine nitrogen can act as hydrogen bond acceptors, while the N-H bonds of the amine can act as hydrogen bond donors. This will be a dominant factor in solvents that can also engage in hydrogen bonding (e.g., alcohols).

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity of the nitrogen atoms. This will promote solubility in polar aprotic solvents (e.g., acetone, acetonitrile).

-

Van der Waals Forces: The aromatic ring and methyl groups will interact via London dispersion forces, which will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

A study on the solubility of the closely related compound, 2-aminopyridine, in thirteen different organic solvents provides valuable insight.[8] The study found that the solubility of 2-aminopyridine was highest in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), and lowest in cyclohexane.[8] This suggests that highly polar aprotic solvents are excellent for dissolving aminopyridines.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.

Caption: Intermolecular forces influencing solubility.

Based on this theoretical framework and the data for 2-aminopyridine, we can predict the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amino and pyridine groups. |

| Polar Aprotic | DMF, NMP, DMSO | Very Soluble | High polarity and ability to accept hydrogen bonds favor strong dipole-dipole interactions. |

| Acetonitrile, Acetone | Soluble | Moderate polarity allows for favorable dipole-dipole interactions. | |

| Nonpolar | Toluene, Dichloromethane | Moderately Soluble | Aromatic and dipole interactions can facilitate dissolution. A supplier datasheet indicates solubility in Dichloromethane.[6] |

| Hexane, Cyclohexane | Sparingly Soluble | Limited to weaker van der Waals interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve for HPLC analysis.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: Analyze the clear filtrate using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standard solutions.

-

Data Reporting: Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Conclusion

References

- Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects.

- American Chemical Society. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research.

- American Chemical Society. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Request PDF. (2025, August 10). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.

- ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- PubChem. (n.d.). 2-Aminopyridine.

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0).

- Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.

- American Chemical Society. (n.d.). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B.

- PubChem. (n.d.). CID 67155575.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubMed Central. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.

- Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects.

- MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines.

- ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines.

Sources

- 1. cphi-online.com [cphi-online.com]

- 2. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 57963-08-3 [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5,6-Dimethylpyridin-2-amine: A Technical Guide to Unexplored Biological Potential

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 5,6-Dimethylpyridin-2-amine, a small molecule with a largely unexplored pharmacological profile. While direct experimental data for this specific compound remains limited, this document synthesizes information from structurally related aminopyridine derivatives to build a strong case for its investigation as a potential kinase inhibitor and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for future in vitro and in vivo studies. We will delve into the chemical rationale for its potential activities, propose detailed experimental protocols for its evaluation, and discuss the synthesis of this promising compound.

Introduction: The Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as a bioisostere for purines allows it to interact with a wide range of biological targets, particularly protein kinases. Furthermore, the pyridine ring system is a key component in many antimicrobial agents. The addition of methyl groups at the 5 and 6 positions of the pyridine ring in this compound is expected to modulate its lipophilicity, metabolic stability, and target binding affinity, making it a compelling candidate for biological investigation. This guide will explore the untapped potential of this specific dimethylated aminopyridine.

Inferred Biological Activities: Building a Case from Analogs

Due to the current absence of direct biological data for this compound, this section will extrapolate its potential activities based on the well-documented pharmacology of structurally similar compounds.

Potential as a Kinase Inhibitor

The 2-aminopyridine scaffold is a common feature in a multitude of kinase inhibitors. The nitrogen atoms in the pyridine ring and the exocyclic amino group can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

Derivatives of aminopyridines and aminopyrimidines have demonstrated potent inhibitory activity against a range of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Aminopyridine-containing spiro derivatives have been identified as dual inhibitors of EGFR and HER2.[1]

-

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Novel 2-aminopyridine-based derivatives have been discovered as potent dual inhibitors of CDK9 and HDAC1.[2]

-

Janus Kinase 2 (JAK2): Certain aminopyridines have been reported as inhibitors of the JAK2 gene.[3]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Derivatives of aminotrimethylpyridinol and aminodimethylpyrimidinol have been synthesized as selective FGFR4 inhibitors.[2][4]

-

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): 6-amino pyridine derivatives have been developed as dual inhibitors of GSK-3β and CK-1δ for potential Alzheimer's disease treatment.[5]

The methyl groups on this compound could potentially enhance binding affinity and selectivity for specific kinase targets through hydrophobic interactions within the active site.

Potential as an Antimicrobial Agent

The pyridine ring is a core component of many antibacterial and antifungal drugs. The 2-aminopyridine moiety, in particular, has been explored for its antimicrobial properties.

-

Antibacterial Activity: Several studies have reported the synthesis of 2-aminopyridine derivatives with significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[6][7] For instance, certain 2-amino-3-cyanopyridine derivatives have shown potent inhibition of these strains.[5][7]

-

Intermediate for Antibacterials: Notably, the related compound 2-amino-6-methyl pyridine is a key intermediate in the synthesis of nalidixic acid, a urinary tract antibacterial agent.[8] This suggests that this compound could also serve as a valuable scaffold for the development of new antibacterial agents.

The mechanism of action for antimicrobial aminopyridines is not always fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted 2-aminopyridines. A common and effective method is the copper-catalyzed amination of the corresponding bromopyridine.

A general procedure is as follows:

-

Starting Material: 2-Bromo-5,6-dimethylpyridine.

-

Reaction Conditions: The bromopyridine is reacted with an ammonia source, such as aqueous ammonia, in the presence of a copper catalyst, like copper(I) oxide (Cu₂O), and a ligand, for example, N,N'-dimethylethylenediamine (DMEDA). A base, such as potassium carbonate (K₂CO₃), is also required. The reaction is typically carried out in a high-boiling point solvent like ethylene glycol at elevated temperatures.[9]

Caption: Proposed synthesis workflow for this compound.

Alternative synthetic strategies may include variations of the Chichibabin reaction or synthesis from pyridine N-oxides.[10]

Experimental Protocols for Biological Evaluation

To validate the inferred biological activities of this compound, a systematic experimental approach is necessary. The following are detailed protocols for key in vitro assays.

Kinase Inhibition Assays

This assay determines the direct inhibitory effect of the compound on the activity of purified kinases.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Prepare solutions of the purified kinase, the kinase-specific substrate (peptide or protein), and ATP.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add the assay buffer to each well.

-

Add serial dilutions of this compound to the test wells. Add DMSO alone to the control wells.

-

Add the kinase to all wells.

-

Initiate the reaction by adding the substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced.

-

Fluorescence-based assay: Using a fluorescently labeled substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the compound relative to the control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

This assay assesses the ability of the compound to inhibit a target kinase within a cellular environment.[11][4][12][13]

Principle: Measures the phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line known to have high activity of the target kinase.

-

-

Compound Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specific duration.

-

-

Cell Lysis:

-

Wash the cells and then lyse them to release the cellular proteins.

-

-

Detection of Phosphorylation:

-

Use an immunoassay, such as a Western blot or an ELISA, with a phospho-specific antibody that recognizes the phosphorylated form of the kinase's downstream substrate.

-

-

Data Analysis:

-

Quantify the level of the phosphorylated substrate and normalize it to the total amount of the substrate or a housekeeping protein.

-

Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration and determine the cellular IC₅₀ value.

-

Caption: Experimental workflows for kinase inhibition assays.

Antimicrobial Susceptibility Testing

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][14]

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, B. subtilis, E. coli) equivalent to a 0.5 McFarland standard.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation:

-

Inoculate each well with the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

-

-

Controls:

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.

Step-by-Step Methodology:

-

Plate Preparation:

-

Prepare a Mueller-Hinton agar plate.

-

-

Inoculation:

-

Evenly inoculate the entire surface of the agar plate with a standardized bacterial suspension.

-

-

Disk Application:

-

Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the surface of the agar.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of growth inhibition around the disk. The size of the zone is indicative of the bacterium's susceptibility.

-

Caption: Experimental workflows for antimicrobial susceptibility testing.

Data Summary and Interpretation

As direct experimental data for this compound is not yet available, the following table provides a representative summary of the kind of data that would be generated from the proposed experiments, with hypothetical values for illustrative purposes.

| Biological Activity | Assay Type | Target/Organism | Metric | Hypothetical Value |

| Kinase Inhibition | In Vitro Biochemical | Kinase X | IC₅₀ | 0.5 µM |

| Cell-Based | Cell Line Y | Cellular IC₅₀ | 2.0 µM | |

| Antimicrobial Activity | Broth Microdilution | S. aureus | MIC | 16 µg/mL |

| Broth Microdilution | E. coli | MIC | >128 µg/mL |

Interpretation of Hypothetical Data:

-

An IC₅₀ value in the sub-micromolar range in a biochemical assay would indicate potent direct inhibition of the target kinase.

-

A cellular IC₅₀ value within a reasonable range would suggest that the compound is cell-permeable and active in a physiological context.

-

A low MIC value against S. aureus would indicate promising activity against Gram-positive bacteria.

-

A high MIC value against E. coli would suggest selectivity and potentially a different mechanism of action or efflux by Gram-negative bacteria.

Conclusion and Future Directions

While the biological activities of this compound have yet to be directly elucidated, the extensive evidence from structurally related 2-aminopyridine derivatives strongly suggests its potential as a valuable scaffold for the development of novel kinase inhibitors and antimicrobial agents. The methyl substitutions at the 5 and 6 positions may confer advantageous properties in terms of target selectivity and pharmacokinetic profile.

This technical guide provides a solid foundation and a clear experimental roadmap for the scientific community to unlock the therapeutic potential of this under-investigated molecule. Future research should focus on:

-

Synthesis and characterization of this compound.

-

Screening against a broad panel of kinases and microbial strains.

-

Elucidation of the mechanism of action for any confirmed activities.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity.

The exploration of this compound represents a promising avenue for the discovery of new therapeutic agents.

References

- Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3463. [Link]

- Profacgen. Cell-based Kinase Assays. [Link]

- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

- World Organisation for Animal Health (WOAH). (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

- Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1255. [Link]

- UpToDate. (2023). Overview of antibacterial susceptibility testing. [Link]

- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 844–856. [Link]

- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.[Link]

- Singh, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

- Chaudhary, C. L., et al. (2022).

- Wikipedia. Antibiotic sensitivity testing. [Link]

- Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161723. [Link]

- Wang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Scientific reports, 9(1), 1-11. [Link]

- Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry. [Link]

- Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic chemistry, 156, 108409. [Link]

- PubChem. 2-Amino-5-methylpyridine. [Link]

- ResearchGate. Synthesis of 2-amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol (13). [Link]

- Smith, C. J., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 17(10), 2354–2357. [Link]

- Google Patents. (1986).

- ChemWh

- Google Patents. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.

Sources

- 1. scbt.com [scbt.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemwhat.com [chemwhat.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cphi-online.com [cphi-online.com]

- 9. rsc.org [rsc.org]

- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on 5,6-Dimethylpyridin-2-amine

An In-Depth Technical Guide to the Theoretical Investigation of 5,6-Dimethylpyridin-2-amine

Authored by: A Senior Application Scientist

Foreword: The Scientific Imperative for Theoretical Scrutiny

In the landscape of modern medicinal chemistry and materials science, pyridin-2-amine scaffolds are of significant interest due to their versatile applications, ranging from pharmacological agents to novel materials.[1] The specific derivative, this compound, presents a unique electronic and steric profile owing to its dimethyl substitution. A thorough theoretical investigation of this molecule is paramount to elucidating its fundamental physicochemical properties, which in turn governs its reactivity, intermolecular interactions, and potential as a drug candidate or functional material.[2][3]

This guide provides a comprehensive framework for the theoretical study of this compound, leveraging established computational methodologies to predict its molecular structure, electronic characteristics, and spectroscopic signatures. By synthesizing insights from studies on analogous aminopyridine systems, we present a robust protocol for researchers, scientists, and drug development professionals to gain a deeper understanding of this promising molecule.

Part 1: Foundational Computational Methodology

The cornerstone of a reliable theoretical study lies in the judicious selection of computational methods. For organic molecules of this nature, Density Functional Theory (DFT) offers a well-balanced compromise between accuracy and computational cost.[4]

Geometry Optimization and Vibrational Analysis

The initial and most critical step is the determination of the ground-state molecular geometry. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated robust performance for similar systems.[4][5]

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09/16 program package is recommended.[4]

-

Methodology: The molecular geometry of this compound will be optimized without any symmetry constraints.

-

Level of Theory: DFT will be employed with the B3LYP hybrid functional.[4]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good description of polarization and diffuse electron density, which is crucial for capturing the nuances of the amine and pyridine functionalities.[4]

-

Validation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm the stability of the optimized geometry.[4]

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of this compound is key to predicting its chemical behavior. This is primarily achieved through the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[6] A smaller energy gap suggests higher reactivity.[7]

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -5.5 to -6.5 | Electron-donating ability |

| ELUMO | -0.5 to -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and stability |

| Ionization Potential (I) | 5.5 to 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 0.5 to 1.5 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.0 to 4.0 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.25 to 2.75 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.18 to 0.22 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.0 to 3.0 | Propensity to accept electrons |

Note: These values are estimations based on theoretical studies of similar aminopyridine derivatives and would be precisely calculated in a dedicated study.[8][9]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper insight into the intramolecular charge transfer and hyperconjugative interactions within the molecule.[5] This method localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, offering a chemically intuitive picture of the electronic structure.

Key aspects to be investigated with NBO analysis include:

-

Charge Distribution: Determining the natural atomic charges on each atom to identify electrophilic and nucleophilic sites.

-

Hybridization: Analyzing the hybridization of atomic orbitals in forming chemical bonds.

-

Donor-Acceptor Interactions: Quantifying the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs. This is crucial for understanding the influence of the amino and methyl groups on the pyridine ring's electronic structure.[10]

Part 2: Visualizing the Theoretical Results

Molecular Geometry and Atom Numbering

The optimized molecular structure of this compound is the foundation for all other theoretical analyses.

Caption: Optimized molecular structure of this compound.

Frontier Molecular Orbital Distribution

Visualizing the HOMO and LUMO provides a clear picture of the regions involved in electron donation and acceptance.

Caption: Expected distribution of HOMO and LUMO in this compound.

Part 3: Spectroscopic and Electronic Properties

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational analysis allows for the assignment of experimental FT-IR and FT-Raman spectra. The calculated frequencies, after appropriate scaling, can be correlated with the observed vibrational modes.[1][5]

Table 2: Predicted Key Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |

| N-H Asymmetric Stretch | 3500-3550 | Medium (IR), Weak (Raman) |

| N-H Symmetric Stretch | 3400-3450 | Medium (IR), Weak (Raman) |

| C-H Aromatic Stretch | 3050-3100 | Weak (IR), Medium (Raman) |

| C-H Aliphatic Stretch | 2950-3000 | Medium (IR), Medium (Raman) |

| C=C/C=N Ring Stretch | 1580-1620 | Strong (IR & Raman) |

| NH2 Scissoring | 1610-1650 | Strong (IR), Medium (Raman) |

| C-N Stretch | 1250-1350 | Strong (IR), Medium (Raman) |

Note: These are estimations and the precise values will be obtained from the frequency calculations.[1]

Electronic Absorption Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra.[5] The calculations will be performed in both the gas phase and in various solvents using the Polarizable Continuum Model (PCM) to account for solvent effects.

Experimental Protocol: UV-Vis Spectra Simulation

-